molecular formula C7H13Cl3Si B101871 Trichloro(cyclohexylmethyl)silane CAS No. 18388-16-4

Trichloro(cyclohexylmethyl)silane

Cat. No.: B101871
CAS No.: 18388-16-4
M. Wt: 231.6 g/mol
InChI Key: NAHQHOCDGCGAJH-UHFFFAOYSA-N
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Description

Trichloro(cyclohexylmethyl)silane: is an organosilicon compound with the molecular formula C7H13Cl3Si . It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Chlorination: Trichloro(cyclohexylmethyl)silane can be synthesized by the direct chlorination of cyclohexylmethylsilane. This involves the reaction of cyclohexylmethylsilane with chlorine gas under controlled conditions.

    Hydrosilylation: Another method involves the hydrosilylation of cyclohexene with trichlorosilane.

Industrial Production Methods: The industrial production of this compound often involves the direct chlorination method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where cyclohexylmethylsilane is exposed to chlorine gas at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Alcoholysis: Methanol or other alcohols.

    Reduction: Alkali metals such as sodium or potassium.

Major Products:

Comparison with Similar Compounds

    Trichlorosilane: Similar in structure but lacks the cyclohexylmethyl group.

    Methyltrichlorosilane: Contains a methyl group instead of a cyclohexylmethyl group.

    Chlorodimethylsilane: Contains two methyl groups and one chlorine atom.

Uniqueness: Trichloro(cyclohexylmethyl)silane is unique due to its cyclohexylmethyl group, which imparts specific properties such as increased hydrophobicity and improved adhesion to surfaces. This makes it particularly useful in applications requiring strong and durable bonds .

Properties

IUPAC Name

trichloro(cyclohexylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHQHOCDGCGAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066364
Record name Cyclohexane, ((trichlorosilyl)methyl)-
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Molecular Weight

231.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18388-16-4
Record name [(Trichlorosilyl)methyl]cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18388-16-4
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Record name Trichloro(cyclohexylmethyl)silane
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Record name Cyclohexane, [(trichlorosilyl)methyl]-
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Record name Cyclohexane, ((trichlorosilyl)methyl)-
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Record name Trichloro(cyclohexylmethyl)silane
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Record name TRICHLORO(CYCLOHEXYLMETHYL)SILANE
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Synthesis routes and methods

Procedure details

A mixture of 20 ml trichlorosilane, 25 ml chloroform, 8.1 g 1-methylcyclohexene and 0.055 g (phenazine)PtCl2 (C2H4) was refluxed and stirred under nitrogen for 6 days. Distillation of the reaction mixture afforded 2.2 g of trichlorosilylmethylcyclohexane C6H11CH2SiCl3 which was characterized by its mass and NMR spectra.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of Trichloro(cyclohexylmethyl)silane in the context of the research paper?

A1: While the research paper "Hydrosilylation of cyclohexene, 1-methylcyclohexene, and isopropylidenecyclohexane" [] doesn't explicitly mention this compound, it focuses on the hydrosilylation reaction. This reaction often utilizes chlorosilanes, like this compound, as precursors or reagents. Therefore, understanding the properties and reactivity of this compound can be relevant to the broader context of hydrosilylation chemistry discussed in the paper.

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